molecular formula C28H20Cl2O3 B11971596 (2Z,6E)-2,6-bis{[5-(4-chlorophenyl)-2-furyl]methylene}cyclohexanone

(2Z,6E)-2,6-bis{[5-(4-chlorophenyl)-2-furyl]methylene}cyclohexanone

Cat. No.: B11971596
M. Wt: 475.4 g/mol
InChI Key: GNYPSIWZPPKCAD-ARHRGINZSA-N
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Description

(2Z,6E)-2,6-bis{[5-(4-chlorophenyl)-2-furyl]methylene}cyclohexanone is a complex organic compound characterized by its unique structure, which includes two furyl groups and two chlorophenyl groups attached to a cyclohexanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,6E)-2,6-bis{[5-(4-chlorophenyl)-2-furyl]methylene}cyclohexanone typically involves a multi-step process. One common method is the aldol condensation reaction between cyclohexanone and 5-(4-chlorophenyl)-2-furaldehyde. This reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide and conducted under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

(2Z,6E)-2,6-bis{[5-(4-chlorophenyl)-2-furyl]methylene}cyclohexanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z,6E)-2,6-bis{[5-(4-chlorophenyl)-2-furyl]methylene}cyclohexanone involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

  • (2E,6E)-2,6-bis(4-methoxybenzylidene)cyclohexanone
  • (2E,6E)-2,6-bis(3,4-dimethoxybenzylidene)cyclohexanone
  • (2Z,6E)-2,6-dibenzylidenecyclohexanone

Uniqueness

This compound’s structure allows for a wide range of chemical modifications and reactions, making it a versatile and valuable molecule in scientific research.

Properties

Molecular Formula

C28H20Cl2O3

Molecular Weight

475.4 g/mol

IUPAC Name

(2E,6Z)-2,6-bis[[5-(4-chlorophenyl)furan-2-yl]methylidene]cyclohexan-1-one

InChI

InChI=1S/C28H20Cl2O3/c29-22-8-4-18(5-9-22)26-14-12-24(32-26)16-20-2-1-3-21(28(20)31)17-25-13-15-27(33-25)19-6-10-23(30)11-7-19/h4-17H,1-3H2/b20-16-,21-17+

InChI Key

GNYPSIWZPPKCAD-ARHRGINZSA-N

Isomeric SMILES

C1C/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C(=O)/C(=C\C4=CC=C(O4)C5=CC=C(C=C5)Cl)/C1

Canonical SMILES

C1CC(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)Cl)C1

Origin of Product

United States

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